4-{[(3R*,5R*)-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)piperidin-3-yl]carbonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest is a complex heterocyclic molecule, incorporating elements like morpholine and piperazine, which are often seen in bioactive molecules. Such compounds are synthesized and analyzed for their potential applications in various fields, including pharmacology and materials science.
Synthesis Analysis
Synthesis of related heterocyclic compounds typically involves nucleophilic substitution reactions, coupling reactions, and protection-deprotection strategies to introduce the desired functional groups into the core structure. For instance, the synthesis of bioactive heterocycles involves steps such as amino protection, nucleophilic reaction, and deprotection, purified by chromatography techniques (Guo Qian-yi, 2011).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques like X-ray diffraction, IR, NMR, and LC-MS spectra. Structural analysis reveals conformations like chair and planar conformations for piperidine and morpholine rings, respectively. These structures are often stabilized by inter and intra-molecular hydrogen bonds (S. Prasad et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include transformations like ozonation, which leads to various degradation pathways. The reaction with ozone shows that compounds like piperidine, piperazine, and morpholine can degrade, forming products like N-hydroxypiperidine or N-hydroxymorpholine, indicating different reaction pathways for these heterocycles (Agnes Tekle-Röttering et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are determined to understand the compound's behavior under different conditions. For example, the title compound's crystallization in a monoclinic crystal system reveals its detailed geometric orientation, which is crucial for understanding its reactivity and stability (Gökşin Aydinli et al., 2010).
properties
IUPAC Name |
[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-[(3R,5R)-5-(morpholine-4-carbonyl)piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O3/c1-23-3-2-22-18(23)15-24-4-6-25(7-5-24)19(27)16-12-17(14-21-13-16)20(28)26-8-10-29-11-9-26/h2-3,16-17,21H,4-15H2,1H3/t16-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNGOBFNDAJUDX-IAGOWNOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCN(CC2)C(=O)C3CC(CNC3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1CN2CCN(CC2)C(=O)[C@@H]3C[C@H](CNC3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-[(3R,5R)-5-(morpholine-4-carbonyl)piperidin-3-yl]methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.